molecular formula C8H10N2O3 B2707792 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2200034-49-5

1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one

Cat. No.: B2707792
CAS No.: 2200034-49-5
M. Wt: 182.179
InChI Key: PVIUWAHKTQZKTB-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an oxetane ring and a pyrazinone core, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:

Preparation Methods

The synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the pyrazinone moiety. Reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and coupling reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: The oxetane ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic structures.

Mechanism of Action

The mechanism by which 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological activities .

Comparison with Similar Compounds

1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one can be compared with other heterocyclic compounds such as:

Properties

IUPAC Name

1-methyl-3-(oxetan-3-yloxy)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-3-2-9-7(8(10)11)13-6-4-12-5-6/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIUWAHKTQZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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